REACTION_CXSMILES
|
[N:1]1[N:2]([CH2:6][CH2:7][CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)[N:3]=[CH:4][CH:5]=1.O.NN.CO>CO.O1CCCC1>[N:1]1[N:2]([CH2:6][CH2:7][CH2:8][NH2:9])[N:3]=[CH:4][CH:5]=1 |f:1.2,4.5|
|
Name
|
2-(3-[1,2,3]triazol-2-yl-propyl)-isoindol-1,3-dione
|
Quantity
|
1782 mg
|
Type
|
reactant
|
Smiles
|
N=1N(N=CC1)CCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
371 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 5 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by further stirring for 3.25 hours
|
Duration
|
3.25 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
purified by NH silica gel chromatography (ethyl acetate-methanol)
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
N=1N(N=CC1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.36 mmol | |
AMOUNT: MASS | 491 mg | |
YIELD: PERCENTYIELD | 19.6% | |
YIELD: CALCULATEDPERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |